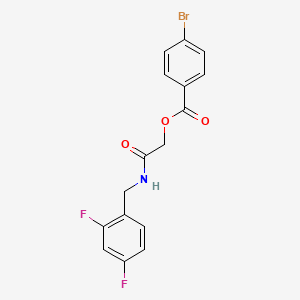![molecular formula C14H15Cl2N3 B2646350 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321998-70-3](/img/structure/B2646350.png)
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the molecular formula C14H15Cl2N3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” can be determined through various spectroscopic techniques and single-crystal X-ray crystallography . The molecule has a molecular weight of 296.2 .科学的研究の応用
Dopamine D4 Receptor Ligands
4-Heterocyclylpiperidines, including compounds similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine, have been studied for their affinity and selectivity towards human dopamine D4 (hD4) receptors. These studies have involved systematic examinations of the molecule's structure-activity relationships, focusing on hD4 affinity and selectivity over other dopamine receptors. The research discovered that certain molecular modifications can significantly enhance the affinity and selectivity, suggesting potential applications of these compounds in medical and pharmacological research, especially related to the dopamine system and its associated neurological functions and disorders (Rowley et al., 1997).
Molecular Interaction Studies
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its interaction with the CB1 cannabinoid receptor. This research includes conformational analysis, comparative molecular field analysis (CoMFA), and 3D-quantitative structure-activity relationship (QSAR) models, highlighting its importance as a potent and selective antagonist for this receptor. These studies contribute valuable insights into the molecular interactions, binding affinities, and structural requirements for antagonistic activity, which are crucial for drug design and therapeutic applications (Shim et al., 2002).
Structure-Activity Relationships (SAR)
Studies exploring the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have provided detailed insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These investigations are pivotal for the development of therapeutic agents that can mitigate the adverse effects of cannabinoids and cannabimimetic agents, offering pathways for new drug development and understanding of receptor-ligand interactions (Lan et al., 1999).
Metabolism and Bioavailability Studies
In vitro metabolism studies of diarylpyrazoles, a group of compounds related to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine, have been conducted to understand their metabolic profiles and the potential retention of receptor binding properties by their metabolites. These studies are essential for comprehending the pharmacokinetics, bioavailability, and overall therapeutic potential of these compounds (Zhang et al., 2005).
将来の方向性
The future directions for “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities and development into new drugs. Piperazine derivatives are known to show a wide range of biological activities and are an important synthon in the development of new drugs .
特性
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3/c15-10-1-2-11(12(16)7-10)14-8-13(18-19-14)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEBRCPVZPTAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)
![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)

![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)